molecular formula C10H12S B8669339 1-(Cyclopropylsulfanyl)-2-methylbenzene

1-(Cyclopropylsulfanyl)-2-methylbenzene

Cat. No.: B8669339
M. Wt: 164.27 g/mol
InChI Key: GHEKJECONRORCH-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfanyl)-2-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the ortho position and a cyclopropylsulfanyl group at the para position. The cyclopropylsulfanyl moiety (-S-C₃H₅) introduces steric strain due to the cyclopropane ring, while the sulfur atom contributes to electronic effects such as resonance stabilization and nucleophilic reactivity. This compound is structurally analogous to other aryl sulfides and cyclopropane-containing derivatives, which are widely studied in organic synthesis and medicinal chemistry for their unique reactivity profiles .

Properties

Molecular Formula

C10H12S

Molecular Weight

164.27 g/mol

IUPAC Name

1-cyclopropylsulfanyl-2-methylbenzene

InChI

InChI=1S/C10H12S/c1-8-4-2-3-5-10(8)11-9-6-7-9/h2-5,9H,6-7H2,1H3

InChI Key

GHEKJECONRORCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 1-(Cyclopropylsulfanyl)-2-methylbenzene and related compounds in terms of substituent effects, synthesis, and spectroscopic properties.

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
This compound -S-C₃H₅ (para), -CH₃ (ortho) ~164.27 (calculated) High steric strain; sulfur enhances nucleophilicity. -
1-(2-Cyclopropylethynyl)-2-methylbenzene -C≡C-C₃H₅ (para), -CH₃ (ortho) 156.22 Ethynyl group enables π-conjugation; synthesized via Sonogashira coupling (70% yield) .
Z-(2-Cyclopropylvinyl)benzene -CH=CH-C₃H₅ (para) ~146.23 (calculated) Vinyl group allows stereoselective hydrogenation; characterized by ¹H NMR (δ 5.3–6.2 ppm) .
2-Methoxyphenyl benzyl sulfide -S-CH₂C₆H₅ (para), -OCH₃ (ortho) ~244.34 (calculated) Electron-donating methoxy group increases aromatic ring reactivity .
1-Methyl-2-(2-methylpropyl)benzene -CH₂-C(CH₃)₂ (para), -CH₃ (ortho) ~162.27 Hydrocarbon chain reduces polarity; ¹H NMR shows δ 0.92 (d, isopropyl) .

Key Observations:

Substituent Effects on Reactivity :

  • The cyclopropylsulfanyl group in the target compound combines steric hindrance with sulfur’s nucleophilicity, distinguishing it from ethynyl or vinyl analogs (e.g., 1-(2-Cyclopropylethynyl)-2-methylbenzene), which prioritize π-orbital interactions .
  • Compared to 2-methoxyphenyl benzyl sulfide , the absence of an electron-donating methoxy group in this compound reduces aromatic ring activation, favoring sulfide-specific reactions (e.g., oxidation to sulfoxides).

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling, contrasting with 1-(2-Cyclopropylethynyl)-2-methylbenzene , which is prepared via palladium-catalyzed cross-coupling (70% yield) .

Spectroscopic Signatures :

  • The ¹H NMR of 1-Methyl-2-(2-methylpropyl)benzene (δ 2.30 ppm for methyl) contrasts with the target compound’s expected downfield shifts for sulfur-adjacent protons (δ 2.5–3.5 ppm).

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